molecular formula C6H12N2O2 B6251424 (1-nitrosopiperidin-2-yl)methanol CAS No. 64605-07-8

(1-nitrosopiperidin-2-yl)methanol

Cat. No.: B6251424
CAS No.: 64605-07-8
M. Wt: 144.17 g/mol
InChI Key: ADSDZFMVJUXKQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-nitrosopiperidin-2-yl)methanol typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions to introduce the nitroso group at the desired position . The reaction conditions often require maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-nitrosopiperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amino derivatives .

Mechanism of Action

The mechanism of action of (1-nitrosopiperidin-2-yl)methanol involves its interaction with molecular targets through its nitroso and hydroxyl functional groups. These interactions can lead to various biological effects, including modulation of enzyme activity and interaction with cellular receptors . The specific pathways involved depend on the context of its use in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-nitrosopiperidin-2-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group allows for unique interactions in chemical reactions and biological systems, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

(1-nitrosopiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-5-6-3-1-2-4-8(6)7-10/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSDZFMVJUXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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